N-(1-Pyrenemethyl)iodoacetamide

Excimer fluorescence Conformational sampling Thiol derivatization

N-(1-Pyrenemethyl)iodoacetamide (PMIA; CAS 153534-76-0) is a thiol-reactive fluorescent probe comprising a pyrene fluorophore connected via a single methylene (–CH₂–) bridge to an iodoacetamide reactive group. The iodoacetamide moiety selectively alkylates cysteine thiol groups in proteins and peptides to form stable thioether conjugates, while the pyrene core enables both monomer fluorescence (λₑₘ ~377 ± 4 nm in methanol) and, critically, excimer fluorescence (λₑₘ 440–540 nm) when two pyrene moieties are brought into close spatial proximity.

Molecular Formula C19H14INO
Molecular Weight 399.2 g/mol
CAS No. 153534-76-0
Cat. No. B115343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Pyrenemethyl)iodoacetamide
CAS153534-76-0
SynonymsN-(1-pyrenemethyl)iodoacetamide
N-PMIA
Molecular FormulaC19H14INO
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI
InChIInChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22)
InChIKeyAYGLXDHPIAFAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Pyrenemethyl)iodoacetamide (CAS 153534-76-0) – A Methylene-Bridged Pyrene Iodoacetamide for Thiol-Specific Fluorescent Labeling and Excimer-Based Proximity Detection in Biochemical Research


N-(1-Pyrenemethyl)iodoacetamide (PMIA; CAS 153534-76-0) is a thiol-reactive fluorescent probe comprising a pyrene fluorophore connected via a single methylene (–CH₂–) bridge to an iodoacetamide reactive group . The iodoacetamide moiety selectively alkylates cysteine thiol groups in proteins and peptides to form stable thioether conjugates, while the pyrene core enables both monomer fluorescence (λₑₘ ~377 ± 4 nm in methanol) and, critically, excimer fluorescence (λₑₘ 440–540 nm) when two pyrene moieties are brought into close spatial proximity [1]. PMIA belongs to the broader class of pyrenyl-iodoacetamide probes but is structurally distinguished from the more widely used N-(1-pyrene)iodoacetamide (PIAA; CAS 76936-87-3) by the presence of the methylene spacer, which alters both physicochemical properties and excimer formation geometry .

Thiol-specific fluorescent labeling via iodoacetamide cysteine alkylation
Excimer-based proximity detection for protein folding and nucleic acid hybridization studies
Compatible with pre-column LC derivatization workflows for polythiol analysis

Why N-(1-Pyrenemethyl)iodoacetamide Cannot Be Simply Substituted by N-(1-Pyrene)iodoacetamide in Excimer-Based Assays


Although both PMIA and its closest structural analog PIAA share the pyrene-iodoacetamide architecture and are frequently grouped together in commercial catalogs as 'pyrene iodoacetamide' thiol-reactive probes, they are not functionally interchangeable in applications requiring excimer fluorescence readout [1]. The single methylene bridge in PMIA introduces an additional freely rotating bond (3 vs. 2 in PIAA) and alters the LogP (4.81 vs. 5.08), affecting both the conformational sampling radius of the pyrene moiety and the geometry of pyrene–pyrene stacking required for efficient excimer formation . A direct comparative study by Inoue et al. (2009) explicitly evaluated both reagents for sensitivity, reproducibility, and efficiency of excimer formation in polythiol derivatization, confirming that their performance characteristics are not equivalent [1]. Furthermore, for proximity-based protein folding studies, the additional conformational reach provided by the methylene linker in PMIA has been exploited to detect residual structure between cysteine residues that may be beyond the effective sampling distance of the directly attached PIAA probe [2]. These structural and functional differences mean that substituting PMIA with PIAA without re-optimization can result in altered excimer efficiency, shifted detection limits, and loss of proximity-dependent signal.

PMIA (target probe)
Methylene bridge provides 3 freely rotating bonds for enhanced conformational sampling
Validated excimer efficiency in polythiol LC and protein residual structure studies
Longer inter-cysteine reach reported for proximity-based folding assays
PIAA (structural analog)
Direct pyrene–amide attachment limits rotational freedom (2 bonds)
Non-equivalent excimer formation efficiency in head-to-head comparisons
May miss residual structure at larger inter-strand distances
Direct substitution without re-optimization may shift excimer-based detection limits and proximity signal. Inoue et al. (2009) explicitly report non-equivalent performance.

Quantitative Evidence Guide for N-(1-Pyrenemethyl)iodoacetamide (PMIA): Differentiated Performance vs. Closest Analogs


PMIA vs. PIAA: Additional Freely Rotating Bond Enables Greater Conformational Flexibility for Pyrene Excimer Stacking

The single methylene (–CH₂–) bridge in PMIA introduces one additional freely rotating bond compared to PIAA, where the pyrene is attached directly to the amide nitrogen . This structural difference has been shown to affect excimer formation efficiency in a direct head-to-head comparison by Inoue et al. (2009), who evaluated both reagents as pre-column derivatization agents for polythiol analysis by LC with intramolecular excimer fluorescence detection [1]. The methylene spacer increases the conformational reach of the pyrene moiety, facilitating the face-to-face stacking geometry required for excimer formation between two pyrene-labeled thiols [1].

Conformational flexibility
Head-to-head
+1 freely rotating bond
(PMIA: 3 vs PIAA: 2)
Supports excimer stacking geometry selection
Direct comparison by Inoue et al. 2009
Excimer fluorescence Conformational sampling Thiol derivatization

PMIA Enables Detection of Residual Protein Structure via Excimer Fluorescence: Carbonic Anhydrase II Proximity Probing

PMIA was specifically employed as the thiol-labeling agent to introduce pyrene moieties at cysteine residues N67C and C206 in human carbonic anhydrase II (HCAII) for excimer-based proximity detection [1]. The study demonstrated that excimer formation between the two PMIA-labeled cysteines revealed an unfolding transition at a guanidine hydrochloride (GuHCl) concentration significantly higher than that required to induce unfolding of the molten globule state as monitored by circular dichroism (CD), indicating that PMIA-based excimer fluorescence detects residual compact structure spanning β-strands 3–7 that is invisible to global unfolding probes [1]. By contrast, PIAA (lacking the methylene spacer) has not been reported for this specific application, and the additional conformational flexibility of the PMIA methylene bridge is mechanistically consistent with the requirement for pyrene stacking across the inter-strand distance [1][2].

Residual structure detection
Cross-study comparable
PMIA excimer transition at higher GuHCl concentration than CD-detected unfolding
Detects residual compact structure beyond global probes
Hammarström et al. 1997, carbonic anhydrase II
Protein folding Proximity probe Excimer fluorescence Residual structure

PMIA in Nucleic Acid Probe Design: Linker Length-Dependent Excimer Optimization in Two-Probe Hybridization Assays

PMIA (pyrenemethyliodoacetamide) has been systematically evaluated as a pyrene-introducing reagent for constructing excimer-forming two-probe nucleic acid hybridization (ETPH) probes [1][2]. In a comparative study by Masuko et al. (1997), a PMIA-introduced 16mer probe was tested alongside a pyrene butanoic acid-introduced 16mer probe and a target 32mer to investigate the effect of linker length on excimer emission intensity [1]. The methylene linker in PMIA provides a distinct spatial relationship between the pyrene moiety and the oligonucleotide sugar backbone compared to longer linkers (e.g., butanoic acid), directly affecting the hybridization-dependent excimer signal [1][2]. This application demonstrates that PMIA's specific linker geometry is an experimentally validated design parameter in nucleic acid probe development.

ETPH linker evaluation
Cross-study comparable
PMIA (single methylene) vs butanoic acid linker; excimer intensity depends on linker geometry
Supports linker-dependent hybridization assay design
Masuko et al. 1997, homogeneous ETPH method
Nucleic acid hybridization Excimer-forming two-probe method Linker optimization Homogeneous assay

Class-Level Differentiation: Iodoacetamide-Based Pyrene Probes (Including PMIA) Form Hydrolytically Stable Thioether Conjugates, Whereas Maleimide-Based Pyrene Probes Are Susceptible to Aminolysis

At the class level, pyrenyl-iodoacetamide probes (including both PMIA and PIAA) form stable thioether bonds with cysteine thiols, whereas pyrenyl-maleimide probes (e.g., N-(1-pyrene)maleimide) generate a succinimidyl ring linkage that is susceptible to spontaneous intramolecular aminolysis in aged protein conjugates [1]. Lin et al. (1982) demonstrated that in aged pyrene maleimide-labeled F-actin, the succinimido ring underwent aminolysis, resulting in large emission spectral changes and increased excimer fluorescence, introducing time-dependent signal drift [1]. The iodoacetamide-based conjugates did not exhibit this instability [1]. Additionally, the fluorescence lifetime components differ substantially between the two classes: for actin adducts, pyrene maleimide exhibited lifetimes of 17, 48, and 111 ns, while pyrenyl-iodoacetamide (PIAA) exhibited shorter lifetimes of 3, 14, and 60 ns [1][2]. Although these specific lifetime data were obtained with PIAA rather than PMIA, the class-level implication is that iodoacetamide-based pyrene probes offer superior long-term conjugate stability compared to maleimide-based alternatives.

Conjugate stability
Class-level inference
Iodoacetamide class forms stable thioether; maleimide class susceptible to aminolysis and spectral drift
Long-term conjugate integrity may be preserved
Lin et al. 1982, actin adducts; PMIA-specific lifetime data not reported
Thiol conjugation stability Iodoacetamide vs. maleimide Succinimidyl ring aminolysis Long-term fluorescence integrity

Polythiol LC Analysis: PIAA-Based Derivatization Achieves 0.6–3.5 fmol On-Column Detection Limits – A Benchmark Relevant to PMIA Method Development

The 2009 study by Inoue et al. developed an intramolecular excimer-forming fluorescence derivatization LC method for polythiol determination. While the optimized method ultimately employed PIAA as the derivatization reagent, the study explicitly compared PMIA and PIAA during method development for sensitivity, reproducibility, and excimer formation efficiency [1]. Using PIAA, the method achieved detection limits of 0.6–3.5 fmol on column for polythiols including dithiothreitol, dimercaprol, α-lipoic acid, and α-lipoamide [1]. The excimer fluorescence detection window was 440–540 nm, clearly discriminated from monomer fluorescence at 360–420 nm [1]. This detection sensitivity benchmark is directly relevant to PMIA users, as PMIA was compared head-to-head with PIAA in the same experimental system; selection between the two reagents should be based on which yields optimal excimer efficiency for the specific polythiol analyte [1].

Detection limit benchmark
Cross-study comparable
0.6–3.5 fmol on-column
(PIAA-optimized LC-FLD method)
PMIA evaluated head-to-head for excimer efficiency
Inoue et al. 2009, polythiol analysis
Polythiol analysis LC fluorescence derivatization Detection limit α-Lipoic acid

PMIA for Ribosomal Protein Dynamics: Site-Specific Labeling of Engineered Cysteine Residues Enables Rotational Relaxation Time Measurements in Multi-Domain Proteins

PMIA (referred to as pyrenemethyl iodoacetate in the original study) was one of several sulfhydryl-reactive fluorescence probes used to study rotational and conformational dynamics of the 24 kDa dimeric Escherichia coli ribosomal protein L7/L12 [1]. Site-directed cysteine residues were introduced at specific locations in both C-terminal and N-terminal domains, and PMIA was attached alongside other probes (iodoacetamido fluorescein, IAEDANS) for comparative fluorescence measurements [1]. Steady-state and time-resolved fluorescence data demonstrated that the rotational relaxation time monitored by the fluorescent probe depends on the probe's excited-state lifetime – a finding that underscores the importance of selecting a probe with appropriate photophysical properties for the timescale of the molecular motion being studied [1]. PMIA's pyrene fluorophore provides the long excited-state lifetime (tens of nanoseconds) necessary to capture the hierarchical motions of multi-domain proteins, distinguishing it from shorter-lifetime probes such as IAEDANS (~10–15 ns) [1].

Fluorescence lifetime
Class-level inference
Pyrene lifetimes tens of ns vs IAEDANS ~10–15 ns
Enables monitoring of slower domain rotational motions
Hamman et al. 1996, ribosomal protein L7/L12
Ribosomal protein dynamics Rotational relaxation Time-resolved fluorescence Domain mobility

Optimal Application Scenarios for N-(1-Pyrenemethyl)iodoacetamide (PMIA) Based on Quantitative Differentiation Evidence


Excimer-Based Proximity Probing of Protein Residual Structure Under Denaturing Conditions

PMIA is the reagent of choice for site-specific labeling of paired cysteine residues in engineered protein mutants when excimer fluorescence is used to detect residual folded structure under strong denaturing conditions [1]. As demonstrated in the carbonic anhydrase II study, PMIA-labeled cysteine pairs (N67C/C206) reported an unfolding transition at GuHCl concentrations above those detected by circular dichroism, revealing a residual compact structure spanning β-strands 3–7 [1]. The methylene bridge in PMIA provides the conformational flexibility needed for pyrene–pyrene stacking across inter-strand distances. Researchers should procure PMIA (CAS 153534-76-0) specifically rather than generic N-(1-pyrene)iodoacetamide to ensure consistency with this validated proximity probing methodology.

LC-Based Fluorometric Determination of Polythiols with Intramolecular Excimer Fluorescence Detection

For analytical laboratories developing or implementing LC methods for polythiol quantification using pre-column excimer-forming fluorescence derivatization, PMIA should be evaluated alongside PIAA during method optimization, as the two reagents were directly compared for sensitivity, reproducibility, and excimer formation efficiency [1]. The optimized method using the pyrene-iodoacetamide scaffold achieved detection limits of 0.6–3.5 fmol on column, with excimer fluorescence detection at 440–540 nm providing selective discrimination against mono-thiol interference [1]. PMIA may offer superior excimer efficiency for specific polythiol analytes due to the enhanced conformational flexibility of its methylene spacer [1].

Multi-Domain Protein Rotational Dynamics Studies Requiring Long-Lived Fluorescence Probes

PMIA is suitable for time-resolved fluorescence anisotropy studies of protein domain dynamics where the rotational relaxation times of large multi-domain proteins require probes with excited-state lifetimes in the tens-of-nanoseconds range [1]. The pyrene fluorophore of PMIA provides significantly longer lifetimes than shorter-lived probes such as IAEDANS (~10–15 ns), enabling the capture of hierarchical domain motions as demonstrated in the E. coli ribosomal protein L7/L12 study [1][2]. Procurement of PMIA is indicated when the experimental design requires site-specific cysteine labeling with a long-lifetime fluorophore for rotational dynamics measurements.

Homogeneous Nucleic Acid Hybridization Assays Using Excimer-Forming Two-Probe (ETPH) Detection

PMIA is a validated reagent for introducing pyrene labels into oligonucleotide probes for excimer-forming two-probe nucleic acid hybridization (ETPH) assays [1]. The single-methylene linker geometry of PMIA has been systematically compared with longer linkers (e.g., butanoic acid) for its effect on hybridization-dependent excimer emission intensity [1]. Researchers developing ETPH-based homogeneous detection systems for nucleic acid targets should specify PMIA when the single-methylene linker spacing is optimal for their probe design, as established in the foundational ETPH literature [1][2].

Application
Selection Property
Validation Focus
Protein folding proximity studies
Methylene-bridged pyrene probe (validated in HCAII)
Residual structure detection beyond CD
Polythiol LC-FLD derivatization
Iodoacetamide-based excimer derivatization chemistry
Excimer selectivity and LOD validation
Multi-domain protein dynamics
Long-lifetime pyrene fluorophore (tens of ns)
Rotational relaxation time fitting
Homogeneous nucleic acid hybridization assays
Single-methylene linker for ETPH probe design
Hybridization-dependent excimer intensity validation
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